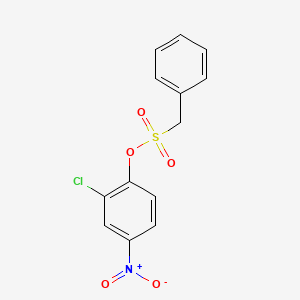
2-Chloro-4-nitrophenyl phenylmethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-nitrophenyl phenylmethanesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a chloro and nitro group on the phenyl ring, along with a phenylmethanesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-nitrophenyl phenylmethanesulfonate typically involves the reaction of 2-chloro-4-nitrophenol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
[ \text{2-Chloro-4-nitrophenol} + \text{Phenylmethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene.
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro and nitro) on the aromatic ring. Common nucleophiles include amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The phenylmethanesulfonate moiety can be oxidized to sulfonic acid derivatives under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted phenylmethanesulfonates.
Reduction: 2-Chloro-4-aminophenyl phenylmethanesulfonate.
Oxidation: Phenylmethanesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-nitrophenyl phenylmethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized aromatic compounds.
Biology: Employed in the study of enzyme kinetics, particularly in assays involving sulfonate esters.
Medicine: Investigated for its potential use in drug development, especially in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-nitrophenyl phenylmethanesulfonate primarily involves its reactivity towards nucleophiles. The electron-withdrawing chloro and nitro groups activate the aromatic ring towards nucleophilic attack, facilitating substitution reactions. The phenylmethanesulfonate moiety can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
2-Chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the phenylmethanesulfonate group.
Phenylmethanesulfonyl chloride: Contains the sulfonyl chloride moiety but lacks the chloro and nitro groups on the aromatic ring.
4-Nitrophenyl phenylmethanesulfonate: Similar structure but without the chloro substituent.
Uniqueness: 2-Chloro-4-nitrophenyl phenylmethanesulfonate is unique due to the combination of electron-withdrawing groups and the sulfonate ester, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
56157-89-2 |
|---|---|
Fórmula molecular |
C13H10ClNO5S |
Peso molecular |
327.74 g/mol |
Nombre IUPAC |
(2-chloro-4-nitrophenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C13H10ClNO5S/c14-12-8-11(15(16)17)6-7-13(12)20-21(18,19)9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
FFQKKDZOZGIRMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)

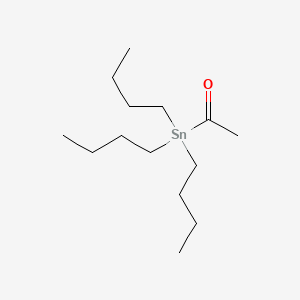
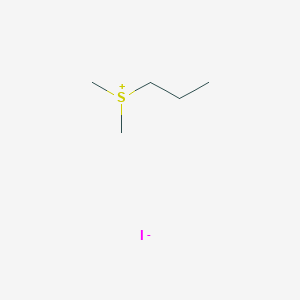

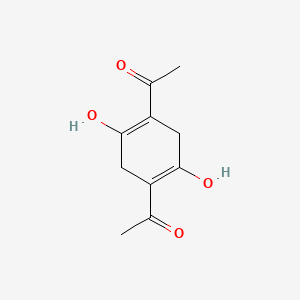
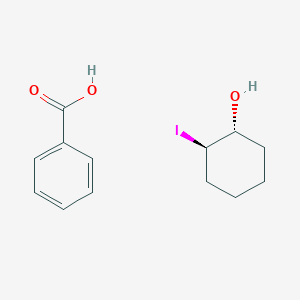
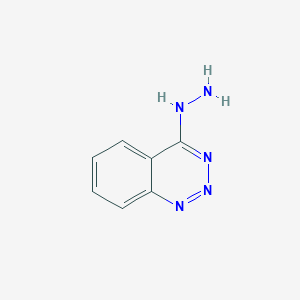

![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
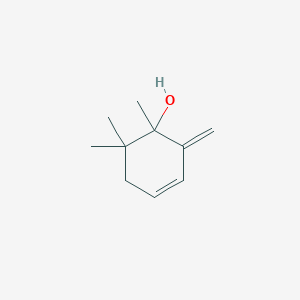
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
